4-Bromo-2-ethylaniline

Catalog No.
S674385
CAS No.
45762-41-2
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-ethylaniline

CAS Number

45762-41-2

Product Name

4-Bromo-2-ethylaniline

IUPAC Name

4-bromo-2-ethylaniline

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3

InChI Key

LGOZNQPHTIGMQJ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)Br)N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N

The exact mass of the compound 4-Bromo-2-ethylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-ethylaniline (CAS 45762-41-2) is a halogenated, ortho-alkylated aromatic amine heavily utilized as a building block in pharmaceutical and agrochemical synthesis. Featuring a reactive para-bromo handle and an ortho-ethyl group, it serves as an ideal precursor for transition-metal-catalyzed cross-coupling reactions. The compound exhibits a baseline logP of approximately 2.59 and a boiling point of 110-112°C at 2 mmHg. In industrial procurement, it is primarily selected over simpler anilines when a specific combination of para-directed reactivity, elevated lipophilicity, and ortho-steric hindrance is required to synthesize complex kinase inhibitors, retinoic acid receptor (RAR) ligands, or specialized materials [1].

Substituting 4-Bromo-2-ethylaniline with generic alternatives like 4-bromoaniline or 2-ethylaniline leads to immediate process and performance failures. Using 2-ethylaniline requires a preliminary bromination step, which typically yields a difficult-to-separate mixture of 4-bromo and 6-bromo isomers, drastically reducing overall process yield and increasing purification costs. Conversely, substituting with 4-bromoaniline or 4-bromo-2-methylaniline sacrifices the specific steric bulk and lipophilicity provided by the ethyl group. In medicinal chemistry, this ortho-ethyl moiety is critical for locking the conformation of the aniline nitrogen and filling hydrophobic pockets in kinase targets. Furthermore, direct comparative data demonstrates that the ethyl group can significantly enhance yields in specific N-alkylation steps compared to its methyl counterpart, making it non-interchangeable for optimized manufacturing routes [1].

Superior N-Alkylation Yield vs. Methyl Analog

In the synthesis of retinoic acid receptor (RAR) ligands, the choice of the ortho-alkyl group significantly impacts the efficiency of N-alkylation. When subjected to N,N-diethylation using sodium hydride and an alkylating agent, 4-bromo-2-ethylaniline demonstrates a markedly higher yield compared to its closest structural analog, 4-bromo-2-methylaniline. The distinct steric and electronic profile of the ethyl group facilitates a more efficient conversion, reducing raw material waste and improving throughput for downstream boronic acid synthesis [1].

Evidence DimensionN,N-Diethylation Reaction Yield
Target Compound Data88% yield (11.3 g product from 50 mmol precursor)
Comparator Or Baseline4-Bromo-2-methylaniline (62% yield under identical conditions)
Quantified Difference26% absolute increase in reaction yield
ConditionsReaction with sodium hydride to form (4-bromo-2-alkylphenyl)diethylamine

A 26% yield improvement in an early-stage intermediate synthesis directly translates to lower cost-of-goods and higher throughput in commercial API manufacturing.

Direct C-P Bond Formation via Microwave-Assisted Cross-Coupling

4-Bromo-2-ethylaniline is a highly efficient precursor for the synthesis of phosphorous-derived kinase inhibitors. Unlike 2-ethylaniline, which lacks a cross-coupling handle, the para-bromo group allows for direct palladium-catalyzed C-P bond formation. Under microwave irradiation at 150°C with palladium acetate and XANTPHOS, the compound rapidly couples with dimethylphosphine oxide to yield 4-(dimethylphosphoryl)-2-ethylaniline in just 20 minutes. This rapid, single-step functionalization is critical for generating libraries of targeted therapeutics without requiring multi-step pre-functionalization[1].

Evidence DimensionCross-Coupling Reaction Viability
Target Compound DataDirect conversion to 4-(dimethylphosphoryl)-2-ethylaniline in 20 minutes
Comparator Or Baseline2-Ethylaniline (Requires multi-step bromination and purification prior to coupling)
Quantified DifferenceEliminates at least 2 synthetic steps (bromination and isomer separation)
ConditionsPd(OAc)2, XANTPHOS, K3PO4, DMF, microwave at 150°C

Procuring the pre-brominated, ethyl-substituted building block eliminates hazardous bromination steps and accelerates the synthesis of complex active pharmaceutical ingredients.

Optimized Lipophilicity for Hydrophobic Target Pockets

In material selection for drug discovery, the lipophilicity of the building block dictates the pharmacokinetic properties of the final molecule. 4-Bromo-2-ethylaniline offers a calculated logP of approximately 2.59, which is higher than that of 4-bromo-2-methylaniline. This increased lipophilicity, combined with the slightly larger steric volume of the ethyl group, is frequently leveraged to improve binding affinity in the hydrophobic gatekeeper regions of kinases or to enhance the membrane permeability of the resulting active pharmaceutical ingredients [1].

Evidence DimensionCalculated Lipophilicity (logP)
Target Compound DatalogP ≈ 2.59
Comparator Or Baseline4-Bromo-2-methylaniline (logP ≈ 2.1 - 2.2)
Quantified DifferenceIncrease of ~0.4 logP units
ConditionsStandard calculated physicochemical properties

Selecting the ethyl variant provides a critical lipophilic boost necessary for optimizing drug-receptor interactions and improving bioavailability in pharmaceutical development.

Synthesis of Phosphorous-Derived Kinase Inhibitors

Directly leveraging its para-bromo group, 4-bromo-2-ethylaniline is the ideal starting material for generating 4-(dimethylphosphoryl)-2-ethylaniline intermediates via Pd-catalyzed cross-coupling, which are subsequently incorporated into triazine or pyrimidine scaffolds for targeted cancer therapy [1].

Manufacturing of Retinoic Acid Receptor (RAR) Ligands

Driven by its superior performance in N-alkylation reactions compared to methyl analogs, this compound is the preferred procurement choice for synthesizing (4-bromo-2-ethylphenyl)diethylamine, a key intermediate in RAR modulator production [2].

Development of Sterically Tuned Active Pharmaceutical Ingredients

The specific steric bulk and elevated lipophilicity (logP ~2.59) of the ortho-ethyl group are utilized to optimize binding in the hydrophobic gatekeeper regions of kinases, making this compound a critical building block when simpler anilines fail to achieve target affinity [3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (90.91%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Bromo-2-ethylaniline

Dates

Last modified: 08-15-2023

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